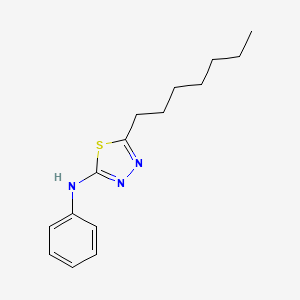

5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine

Description

Properties

CAS No. |

111686-33-0 |

|---|---|

Molecular Formula |

C15H21N3S |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

5-heptyl-N-phenyl-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C15H21N3S/c1-2-3-4-5-9-12-14-17-18-15(19-14)16-13-10-7-6-8-11-13/h6-8,10-11H,2-5,9,12H2,1H3,(H,16,18) |

InChI Key |

QOTMDLWAJQSNDL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1=NN=C(S1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

Starting Materials :

- Heptanoic acid (CH₃(CH₂)₅COOH): Provides the C₅ alkyl chain at position 5 of the thiadiazole.

- N-Phenylthiosemicarbazide (C₆H₅NHNHCSNH₂): Introduces the N-phenylamino group at position 2.

- Acid Medium : A mixture of 15–35% sulfuric acid and 65–85% polyphosphoric acid (by weight).

Procedure :

- Acid Mixture Preparation : Combine 18 g sulfuric acid (25% by weight) and 54 g polyphosphoric acid (75% by weight) in a reaction flask. Cool to 10–15°C.

- Thiosemicarbazide Addition : Gradually add 33.45 g (0.2 mol) N-phenylthiosemicarbazide to the acid mixture under vigorous stirring.

- Aliphatic Acid Addition : Introduce 26.04 g (0.2 mol) heptanoic acid while maintaining the temperature below 20°C to prevent premature cyclization.

- Cyclodehydration : Allow the reaction to warm exothermically to 100–105°C and maintain for 3 hours.

- Workup :

Yield : Based on analogous syntheses (e.g., 5-ethyl derivatives), the expected yield ranges from 85–93% .

Critical Parameters Affecting Synthesis

Acid Medium Composition

The sulfuric acid-polyphosphoric acid system enhances both acylation and cyclization efficiency. Polyphosphoric acid acts as a dehydrating agent, while sulfuric acid protonates intermediates, facilitating ring closure.

Temperature Control

- Low Temperature (10–20°C) : Ensures controlled acylation without side reactions.

- High Temperature (100–105°C) : Drives cyclodehydration to completion.

Solubility Considerations

The heptyl chain may reduce solubility in the acid medium, necessitating prolonged stirring or incremental reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles, which can exhibit different pharmacological activities .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

Medicine: Potential therapeutic agent for treating infections and cancer.

Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of cancer cells by inducing apoptosis and arresting the cell cycle. The compound may also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Binding Energies of Selected Derivatives

Biological Activity

5-Heptyl-N-phenyl-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article aims to explore the biological activity of this compound, summarizing key findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

This compound features a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the heptyl and phenyl groups enhances its lipophilicity, which is crucial for its interaction with biological membranes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT116 (Colon) | 3.29 | Growth inhibition |

| H460 (Lung) | 10.0 | Growth inhibition |

| MCF-7 (Breast) | 12.57 | Growth inhibition |

These findings suggest that the compound may serve as a lead for developing new anticancer agents due to its selective cytotoxicity towards cancer cells while sparing normal cells .

The mechanism underlying the anticancer activity of this compound appears to involve apoptosis induction in cancer cells. Studies have shown that treatment with this compound leads to increased levels of caspases (specifically caspase-3 and caspase-8), which are critical mediators in the apoptotic pathway .

Case Studies

A notable case study involved the evaluation of several thiadiazole derivatives, including this compound. The study reported that compounds with similar structures exhibited varying degrees of cytotoxicity against human cancer cell lines, indicating a structure–activity relationship where modifications in substituents can significantly alter biological activity .

Comparative Analysis with Related Compounds

A comparative analysis was conducted among several thiadiazole derivatives to highlight the unique properties of this compound:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Methyl-N-phenyl-1,3,4-thiadiazol-2-amine | Methyl group instead of heptyl | Exhibits different solubility and possibly altered biological activity. |

| 5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine | Contains a nitro group | Known for enhanced antibacterial activity. |

| 5-(Pyridin-4-yl)-N-substituted | Pyridine ring substitution | Displays significant anticancer properties. |

This table illustrates how variations in chemical structure can lead to diverse biological activities within the thiadiazole family .

Q & A

Q. Advanced Research Focus

- Molecular docking : Screens against targets like EGFR or topoisomerase II, identifying key interactions (e.g., thiadiazole sulfur with catalytic lysine residues) .

- QSAR models : Alkyl chain length (heptyl group) correlates with lipophilicity (logP ~4.2), enhancing membrane permeability but potentially reducing solubility.

- Substituent effects : Electron-withdrawing groups on the phenyl ring (e.g., -F, -CF₃) increase electrophilicity, improving enzyme inhibition .

What spectroscopic techniques are most reliable for characterizing thiadiazole derivatives, and how are overlapping signals deconvoluted?

Q. Methodological Focus

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and amine protons (δ 5.5–6.0 ppm) are diagnostic. Overlapping alkyl signals (heptyl chain, δ 1.2–2.5 ppm) require high-field instruments (≥400 MHz) or 2D COSY .

- IR spectroscopy : Thiadiazole C=N stretches (~1600 cm⁻¹) and N–H bends (~3300 cm⁻¹) confirm core structure .

- Mass spectrometry : ESI-MS ([M+H]⁺) provides molecular weight validation (theoretical m/z: 319.46) .

How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the compound’s solubility and crystallinity?

Q. Advanced Research Focus

- Hydrogen bonding : N–H···N interactions reduce solubility in apolar solvents but enhance crystallinity, favoring SC-XRD analysis .

- π-Stacking : The phenyl ring’s stacking distance (~3.8 Å) contributes to low aqueous solubility (logS ≈ -4.5). Co-crystallization with cyclodextrins or PEG-based excipients improves bioavailability .

What strategies validate the reproducibility of synthetic protocols across different laboratories?

Q. Methodological Focus

- Standardized reagent purity : ≥95% N-phenylthiosemicarbazide and anhydrous POCl₃.

- Detailed kinetic profiling : Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) at 30-minute intervals .

- Interlab comparisons : Collaborative studies using shared reference spectra (NMR, IR) to confirm structural consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.